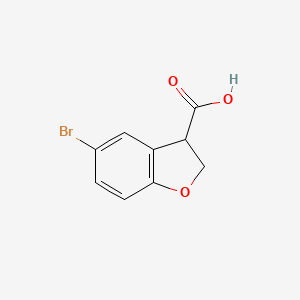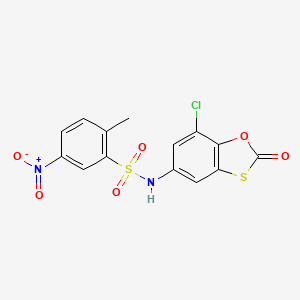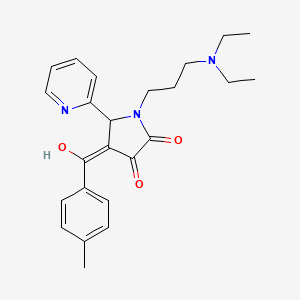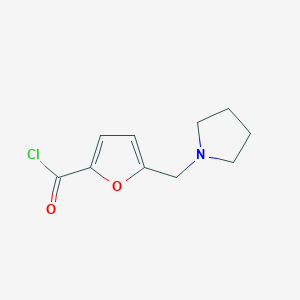
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride, also known as PyrCl, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. PyrCl is a versatile intermediate that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride depends on the compound it is used to synthesize. For example, the lactate dehydrogenase A inhibitor synthesized from 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride works by blocking the enzyme's active site, preventing the conversion of pyruvate to lactate. Similarly, the sirtuin inhibitor synthesized from 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride works by binding to the enzyme's active site, preventing its activity. The antiviral compounds synthesized from 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride work by inhibiting the replication of the Zika virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride depend on the compound it is used to synthesize. For example, the lactate dehydrogenase A inhibitor synthesized from 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. The sirtuin inhibitor synthesized from 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been shown to improve glucose tolerance and insulin sensitivity in obese mice. The antiviral compounds synthesized from 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride have been shown to inhibit the replication of the Zika virus in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is its versatility as an intermediate in the synthesis of various compounds. Additionally, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is relatively easy to synthesize and has a moderate yield. However, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is highly reactive and requires careful handling. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride research. One direction is the synthesis of novel compounds with potential pharmaceutical applications. For example, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride could be used to synthesize compounds that target other enzymes involved in cancer or metabolic diseases. Another direction is the development of new synthetic routes to 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride that improve yield and reduce waste. Finally, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride could be used as a starting material for the synthesis of new materials with unique properties, such as conductive polymers or fluorescent dyes.
In conclusion, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is a versatile intermediate that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride can be synthesized through a multi-step process starting from furfural. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been used in the synthesis of compounds with potential pharmaceutical applications, including inhibitors of lactate dehydrogenase A, sirtuins, and the Zika virus. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has advantages and limitations for lab experiments, and there are several future directions for 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride research.
Méthodes De Synthèse
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride can be synthesized through a multi-step process starting from commercially available furfural. The first step involves the conversion of furfural to furan-2-carboxylic acid, which is then converted to 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. Finally, the acid is converted to 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride through the reaction with thionyl chloride. The overall yield of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride synthesis is around 50%.
Applications De Recherche Scientifique
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been used as an intermediate in the synthesis of various compounds with potential pharmaceutical applications. For example, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been used in the synthesis of a selective inhibitor of human lactate dehydrogenase A, which has been shown to have anticancer activity. 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has also been used in the synthesis of a potent inhibitor of human sirtuins, which are enzymes involved in various cellular processes, including aging and metabolism. Additionally, 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been used in the synthesis of a novel class of antiviral compounds that target the Zika virus.
Propriétés
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10(13)9-4-3-8(14-9)7-12-5-1-2-6-12/h3-4H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNDYMOTKFFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

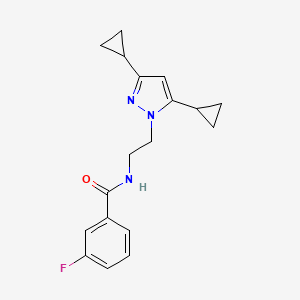
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)
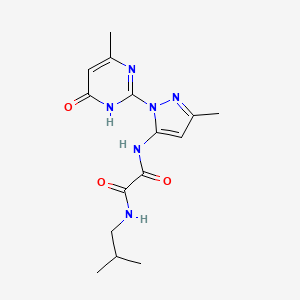
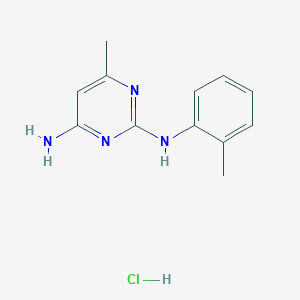
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
![4-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)-2-methyloxazole](/img/structure/B2960067.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)

![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
